molecular formula C9H15N3OS B6645525 2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol

2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol

Cat. No. B6645525
M. Wt: 213.30 g/mol
InChI Key: KICMLYLDAIIYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DM-1 and has been shown to have promising effects in various areas of research.

Mechanism of Action

The mechanism of action of DM-1 involves the inhibition of microtubule polymerization. Microtubules are important structures in cells that are involved in cell division and other cellular processes. By inhibiting microtubule polymerization, DM-1 disrupts these processes and induces cell death.
Biochemical and Physiological Effects:
DM-1 has been shown to have a number of biochemical and physiological effects. In addition to its effects on microtubule polymerization, DM-1 has been shown to inhibit the activity of certain enzymes and alter the expression of certain genes. Additionally, DM-1 has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using DM-1 in lab experiments is its potency. DM-1 has been shown to be effective at low concentrations, which can be advantageous in experiments where high concentrations of a compound may be toxic to cells. One limitation of DM-1 is its solubility. DM-1 is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on DM-1. One area of research that has shown promise is in the development of DM-1 derivatives that may have improved solubility and potency. Additionally, further research is needed to better understand the mechanism of action of DM-1 and its effects on different cell types. Finally, research is needed to determine the safety and efficacy of DM-1 in humans.

Synthesis Methods

The synthesis of DM-1 involves a multi-step process that includes the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with cyclobutanone to form an intermediate. This intermediate is then reacted with formaldehyde and methylamine to form DM-1.

Scientific Research Applications

DM-1 has been studied for its potential applications in various areas of scientific research. One area of research that has shown promise is in the treatment of cancer. DM-1 has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Additionally, DM-1 has been shown to be effective in animal models of cancer.

properties

IUPAC Name

2,2-dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-5-10-8(14-12-5)11-6-4-7(13)9(6,2)3/h6-7,13H,4H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICMLYLDAIIYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC2CC(C2(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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